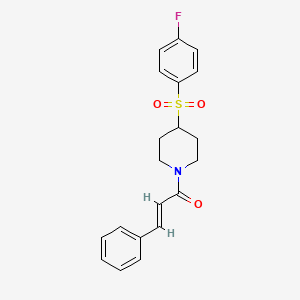
(E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that features a piperidine ring substituted with a fluorophenylsulfonyl group and a phenylprop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Phenylprop-2-en-1-one Moiety: The final step involves the condensation of the sulfonylated piperidine with a phenylprop-2-en-1-one precursor under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its fluorophenylsulfonyl group can be used to introduce fluorine atoms into biological molecules, aiding in imaging and diagnostic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Wirkmechanismus
The mechanism of action of (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group can form strong interactions with target proteins, while the piperidine ring can enhance binding affinity. The phenylprop-2-en-1-one moiety can participate in various chemical reactions, modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-(4-(Phenylsulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Lacks the fluorine atom, which may affect its reactivity and binding properties.
(E)-1-(4-((4-Chlorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness
The presence of the fluorophenylsulfonyl group in (E)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-3-phenylprop-2-en-1-one imparts unique properties such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S/c21-17-7-9-18(10-8-17)26(24,25)19-12-14-22(15-13-19)20(23)11-6-16-4-2-1-3-5-16/h1-11,19H,12-15H2/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOKOYPCKAFESI-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2706267.png)
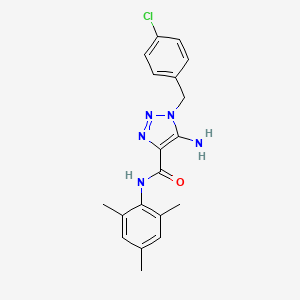
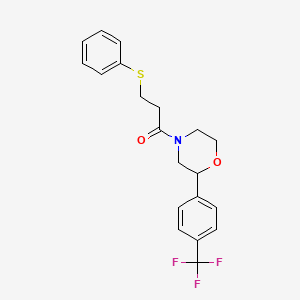
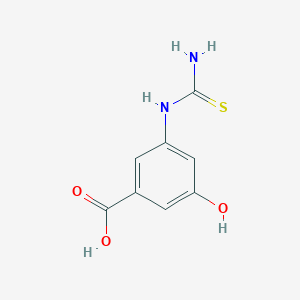
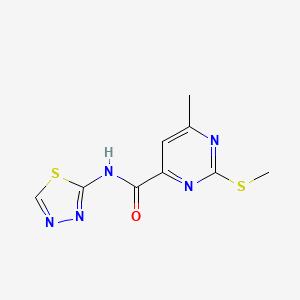
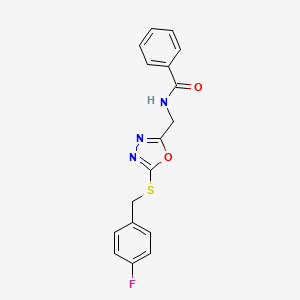
![1-[3-(4-fluorophenoxy)propanesulfonyl]-3-methylpiperidine](/img/structure/B2706275.png)
![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2706276.png)
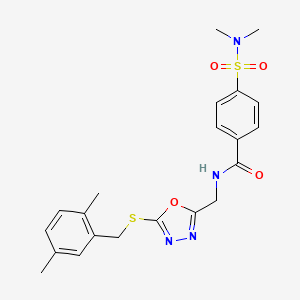
![3-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2706282.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2706283.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2706284.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propylphenyl)methanone](/img/structure/B2706288.png)

